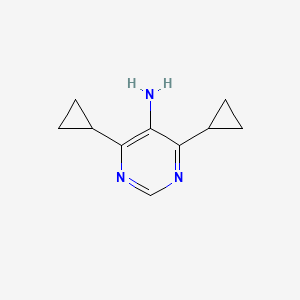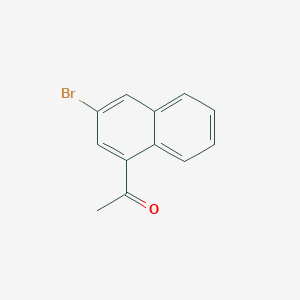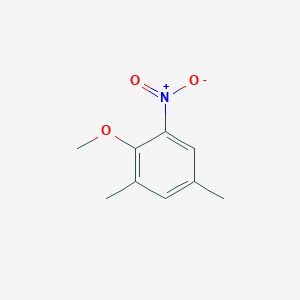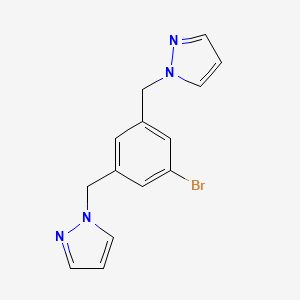
(7-Chloro-3,4-dihydronaphthalen-2-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(7-Chloro-3,4-dihydronaphthalen-2-yl)boronic acid is an organoboron compound with the molecular formula C10H10BClO2. It is a boronic acid derivative that features a chloro-substituted dihydronaphthalene ring. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (7-Chloro-3,4-dihydronaphthalen-2-yl)boronic acid typically involves the borylation of the corresponding chloro-dihydronaphthalene precursor. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate (KOAc) and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
化学反応の分析
Types of Reactions
(7-Chloro-3,4-dihydronaphthalen-2-yl)boronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Protodeboronation: This reaction involves the removal of the boronic acid group, often using acidic conditions or transition metal catalysts.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Common reagents include aryl or vinyl halides, palladium catalysts (e.g., Pd(PPh3)4), and bases such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH).
Protodeboronation: Reagents such as hydrochloric acid (HCl) or transition metal catalysts like palladium on carbon (Pd/C) are used.
Major Products Formed
Suzuki-Miyaura Coupling: The major products are biaryl or diaryl compounds, which are valuable intermediates in pharmaceuticals, agrochemicals, and materials science.
Protodeboronation: The major product is the corresponding chloro-dihydronaphthalene, with the boronic acid group replaced by a hydrogen atom.
科学的研究の応用
(7-Chloro-3,4-dihydronaphthalen-2-yl)boronic acid has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling.
Medicinal Chemistry: The compound is explored for its potential in drug discovery and development, especially in the synthesis of biologically active molecules.
Materials Science: It is used in the development of new materials with specific electronic, optical, or mechanical properties.
作用機序
The primary mechanism of action for (7-Chloro-3,4-dihydronaphthalen-2-yl)boronic acid in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the carbon-carbon bond and regenerating the palladium catalyst.
類似化合物との比較
Similar Compounds
Phenylboronic Acid: A simpler boronic acid used in similar coupling reactions.
4-Chlorophenylboronic Acid: Another chloro-substituted boronic acid with similar reactivity.
2-Naphthylboronic Acid: A naphthalene-based boronic acid used in organic synthesis.
Uniqueness
(7-Chloro-3,4-dihydronaphthalen-2-yl)boronic acid is unique due to its specific substitution pattern on the dihydronaphthalene ring, which can impart distinct electronic and steric properties to the molecules it helps synthesize. This uniqueness can be leveraged to create compounds with specific desired properties in medicinal chemistry and materials science .
特性
分子式 |
C10H10BClO2 |
|---|---|
分子量 |
208.45 g/mol |
IUPAC名 |
(7-chloro-3,4-dihydronaphthalen-2-yl)boronic acid |
InChI |
InChI=1S/C10H10BClO2/c12-10-4-2-7-1-3-9(11(13)14)5-8(7)6-10/h2,4-6,13-14H,1,3H2 |
InChIキー |
PQLQHLYTDHTKMA-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC2=C(CC1)C=CC(=C2)Cl)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Propanone, 1-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-](/img/structure/B13986475.png)
![4-[(2-methyl-1H-imidazol-1-yl)methyl]benzonitrile](/img/structure/B13986478.png)
![4-[(4-Chlorophenyl)sulfonylmethylsulfonyl]morpholine](/img/structure/B13986480.png)

![1-[1-(4-Pyrimidinyl)-4-piperidylcarbonyl]piperazine](/img/structure/B13986501.png)








![6-Chloro-2-methylimidazo[1,2-B]pyridazine-8-carboxylic acid](/img/structure/B13986577.png)
